7-Bromo-1,3-dimethyl-1H-indole
Overview
Description
7-Bromo-1,3-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of bromine and methyl groups to the indole structure can enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-dimethyl-1H-indole typically involves the bromination of 1,3-dimethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethylindole.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like tributyltin hydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products such as 7-amino-1,3-dimethylindole or 7-thio-1,3-dimethylindole.
Oxidation Reactions: Products such as 7-bromo-1,3-dimethylindole-2,3-dione.
Reduction Reactions: 1,3-dimethylindole.
Scientific Research Applications
Chemistry: 7-Bromo-1,3-dimethyl-1H-indole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound can be used to study the effects of brominated indole derivatives on various biological systems, including their interactions with enzymes and receptors .
Medicine: The compound’s potential antiviral, anticancer, and antimicrobial properties make it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
1,3-Dimethylindole: Lacks the bromine atom, which may result in lower biological activity compared to 7-Bromo-1,3-dimethyl-1H-indole.
7-Bromoindole: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.
7-Bromo-1-methylindole: Contains only one methyl group, which may influence its overall activity and interactions with biological targets.
Uniqueness: this compound is unique due to the presence of both bromine and two methyl groups, which can enhance its chemical reactivity and biological activity. This combination of substituents allows for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
7-bromo-1,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBQORCORXJOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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